molecular formula C23H31FN4O3 B3408432 N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(3-methylbutyl)ethanediamide CAS No. 877632-10-5

N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(3-methylbutyl)ethanediamide

Cat. No.: B3408432
CAS No.: 877632-10-5
M. Wt: 430.5 g/mol
InChI Key: GYXUMHVXVQUPBG-UHFFFAOYSA-N
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Description

N'-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(3-methylbutyl)ethanediamide is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group at the 1-position and a furan-2-yl moiety at the adjacent ethyl chain (Fig. 1). The ethanediamide linker bridges the ethyl group to a 3-methylbutyl terminal substituent. Its molecular formula is C24H26FN5O3, with a molecular weight of 451.49 g/mol .

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN4O3/c1-17(2)9-10-25-22(29)23(30)26-16-20(21-4-3-15-31-21)28-13-11-27(12-14-28)19-7-5-18(24)6-8-19/h3-8,15,17,20H,9-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXUMHVXVQUPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(3-methylbutyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The furan ring is then attached through a series of nucleophilic substitution reactions. The final step involves the coupling of the intermediate with ethanediamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, the use of catalysts and solvents can be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions typically involve controlling the temperature, solvent, and reaction time to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors and enzymes suggests that it may modulate biological pathways relevant to conditions such as depression and anxiety.

Key Studies:

  • Preliminary research indicates that derivatives of this compound exhibit significant activity as inhibitors of equilibrative nucleoside transporters (ENTs), which are crucial in nucleoside metabolism and implicated in various diseases, including cancer and viral infections.

The interactions of N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(3-methylbutyl)ethanediamide with biological systems have shown promising results:

  • The fluorophenyl group may engage hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The furan ring may participate in π-π stacking interactions with aromatic residues, enhancing its binding affinity to target proteins.

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows chemists to explore modifications that could enhance biological activity or selectivity towards specific targets.

Case Studies

Case Study 1: Interaction with ENTs
Preliminary studies have demonstrated that modifications in the piperazine and furan moieties can influence selectivity towards different ENT subtypes. This specificity is crucial for developing targeted therapies for cancer and viral infections.

Case Study 2: Neurological Applications
Research exploring the effects of this compound on neurotransmitter systems has indicated potential benefits in treating mood disorders. The interaction dynamics suggest that it may enhance serotonin or dopamine signaling pathways, warranting further investigation into its clinical applications.

Mechanism of Action

The mechanism of action of N’-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

The piperazine ring’s substitution pattern significantly influences binding affinity and selectivity. Key comparisons include:

Halogenated Aryl Groups
  • 4-Fluorophenyl (Target Compound): The electron-withdrawing fluorine atom enhances metabolic stability and may improve blood-brain barrier penetration compared to non-halogenated analogs .
  • 3-Trifluoromethylphenyl (Compound 3b, ) : The trifluoromethyl group offers steric bulk and electron-withdrawing effects, which could enhance binding to hydrophobic receptor pockets .
Heteroaromatic Groups
  • Furan-2-yl (Target Compound) : The oxygen atom in furan contributes to moderate polarity and hydrogen-bonding capacity, contrasting with sulfur-containing analogs like thiophen-3-yl (Compound 3a, ) . Thiophene’s larger atomic radius may improve π-π stacking but reduce solubility .

Linker and Terminal Group Modifications

Ethanediamide Linker vs. Acetamide/Benzamide
  • The ethanediamide (oxalamide) linker in the target compound provides two amide bonds, enabling stronger hydrogen-bond interactions with receptors compared to single-amide linkers in compounds like N-(4-(pyridin-2-yl)phenyl)pentanamide () . However, bulkier linkers (e.g., propanamide in 9d, ) may reduce conformational flexibility .
Terminal Substituents
  • Pyridinyl Groups (Compounds 9a–9g, ) : Aromatic termini like pyridine improve water solubility but may introduce metabolic instability due to cytochrome P450 interactions .

Physicochemical and Pharmacological Properties

A comparative analysis of key parameters is summarized in Table 1.

Table 1. Structural and Property Comparison of Selected Compounds

Compound Name Piperazine Substituent Heterocycle Linker Type Terminal Group Molecular Weight (g/mol) Key Feature Reference
Target Compound 4-Fluorophenyl Furan-2-yl Ethanediamide 3-Methylbutyl 451.49 High lipophilicity
Compound 7o () 2,4-Dichlorophenyl None Pentanamide Pyridin-2-ylphenyl 527.43 Enhanced receptor affinity
Compound 3b () 3-Trifluoromethylphenyl Thiophen-3-yl Benzamide Ethoxyethyl 547.56 Improved π-π stacking
Compound 9d () 3-Trifluoromethylphenyl None Propanamide Pyridin-2-yl 498.52 Conformational rigidity

Biological Activity

N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(3-methylbutyl)ethanediamide is an organic compound with a complex structure featuring piperazine, fluorophenyl, and furan moieties. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The compound's IUPAC name is N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide. Its chemical formula is C24H32FN5O3, and it has a molecular weight of approximately 429.55 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Piperazine A six-membered ring containing nitrogen atoms, contributing to the compound's pharmacological properties.
Fluorophenyl A phenyl ring substituted with a fluorine atom, enhancing lipophilicity and receptor binding.
Furan A five-membered aromatic ring with oxygen, potentially influencing biological activity through interactions with enzymes or receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors or enzymes. The binding affinity to these targets may modulate their activity, leading to various biological effects. Research indicates that compounds with similar structures often act as inhibitors of neurotransmitter reuptake or as modulators of signal transduction pathways.

Pharmacological Properties

Research on related compounds has shown that piperazine derivatives can exhibit a range of biological activities including:

  • Antidepressant Effects : Some studies have indicated that piperazine derivatives can act as serotonin receptor antagonists, which may contribute to antidepressant effects.
  • Anticancer Activity : Compounds with furan and piperazine moieties have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated selective cytotoxicity against tumorigenic cells.

Case Studies

  • Antidepressant Activity : A study investigated the effects of piperazine derivatives on serotonin transporters (SERT). Compounds structurally related to this compound showed promising results in inhibiting SERT, suggesting potential use in treating depression .
  • Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of piperazine-based compounds against various cancer cell lines (e.g., HeLa and MCF7). The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values in the low micromolar range .

Table 1: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReference
AntidepressantPiperazine derivativesSERT inhibition
AnticancerFuran-piperazine hybridsCytotoxicity against HeLa and MCF7
NeuroprotectiveVarious piperazine analogsNeuroprotection in animal models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(3-methylbutyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(3-methylbutyl)ethanediamide

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